molecular formula C42H68N6O21 B8104168 PC Azido-PEG11-NHS carbonate ester

PC Azido-PEG11-NHS carbonate ester

Cat. No.: B8104168
M. Wt: 993.0 g/mol
InChI Key: HPWNHKFTJAJEBJ-UHFFFAOYSA-N
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Description

PC Azido-PEG11-NHS carbonate ester is a versatile compound widely used in the field of chemical biology and drug development. It is a PEG-based linker that contains both azide and NHS ester functional groups, making it suitable for various click chemistry reactions. This compound is particularly useful in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and in labeling primary amines on proteins and other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PC Azido-PEG11-NHS carbonate ester typically involves the reaction of PEG11-NHS with an azide-containing compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with a catalyst to facilitate the formation of the carbonate ester bond.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical synthesis using reactors designed to handle high volumes of reagents. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: PC Azido-PEG11-NHS carbonate ester undergoes several types of chemical reactions, including:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the coupling of the azide group with an alkyne group in the presence of a copper catalyst.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction does not require a catalyst and involves the coupling of the azide group with a strained alkyne group.

  • Nucleophilic Substitution: The NHS ester group can react with nucleophiles such as amines to form amide bonds.

Common Reagents and Conditions:

  • CuAAC: Copper(I) bromide, tris(benzyltriazolylmethyl)amine (TBTA), and a suitable solvent such as THF or water.

  • SPAAC: No catalyst is required, but the reaction is often performed in aqueous or organic solvents.

  • Nucleophilic Substitution: Amines, organic solvents, and mild reaction conditions.

Major Products Formed:

  • CuAAC: Triazole-linked products.

  • SPAAC: Triazole-linked products.

  • Nucleophilic Substitution: Amide-linked products.

Scientific Research Applications

PC Azido-PEG11-NHS carbonate ester is extensively used in scientific research due to its versatility and efficiency in click chemistry reactions. Its applications include:

  • Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

  • Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids.

  • Medicine: Utilized in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications.

  • Industry: Applied in the production of diagnostic reagents and drug delivery systems.

Mechanism of Action

The mechanism by which PC Azido-PEG11-NHS carbonate ester exerts its effects involves its functional groups:

  • Azide Group: Participates in click chemistry reactions, forming stable triazole rings.

  • NHS Ester Group: Reacts with nucleophiles to form amide bonds, facilitating the conjugation of biomolecules.

Molecular Targets and Pathways:

  • Proteins: Targets primary amines on proteins for labeling or modification.

  • Nucleic Acids: Targets amine-modified nucleic acids for labeling or conjugation.

Comparison with Similar Compounds

PC Azido-PEG11-NHS carbonate ester is unique due to its dual functionality, allowing it to participate in both CuAAC and SPAAC reactions without the need for a catalyst. Similar compounds include:

  • Azido-PEG4-NHS carbonate ester: Shorter PEG chain, used in similar applications but with different reaction kinetics.

  • Azido-PEG20-NHS carbonate ester: Longer PEG chain, providing increased solubility and flexibility in applications.

Properties

IUPAC Name

1-[4-[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68N6O21/c1-34(68-42(52)69-47-40(50)5-6-41(47)51)35-32-37(55-2)38(33-36(35)48(53)54)67-9-3-4-39(49)44-7-10-56-12-14-58-16-18-60-20-22-62-24-26-64-28-30-66-31-29-65-27-25-63-23-21-61-19-17-59-15-13-57-11-8-45-46-43/h32-34H,3-31H2,1-2H3,(H,44,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWNHKFTJAJEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])OC)OC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68N6O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

993.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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